molecular formula C24H16Cl3NO5 B12150292 C24H16Cl3NO5

C24H16Cl3NO5

Cat. No.: B12150292
M. Wt: 504.7 g/mol
InChI Key: AHGAXLSVTWQFIK-UHFFFAOYSA-N
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Description

The compound with the molecular formula C24H16Cl3NO5 is a complex organic molecule that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes multiple chlorine atoms, a nitrogen atom, and several oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H16Cl3NO5 typically involves multi-step organic reactions. One common method includes the chlorination of a precursor molecule followed by a series of substitution and addition reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and efficiency in production. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

C24H16Cl3NO5: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The reactions involving This compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

C24H16Cl3NO5: has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C24H16Cl3NO5 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C24H16Cl3NO5 include those with similar structural features, such as:

Uniqueness

What sets This compound apart from these similar compounds is its specific arrangement of functional groups and atoms, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Biological Activity

C24H16Cl3NO5 is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes multiple chlorine atoms and a nitrogen-containing moiety. The presence of halogens, particularly chlorine, has been associated with enhanced biological activity in similar compounds. The lipophilicity of this compound plays a crucial role in its pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against gram-positive bacteria and mycobacterial strains. Notably, it was compared to clinically used antibiotics such as ampicillin and rifampicin.

Efficacy Against Bacterial Strains

Bacterial Strain Activity Comparison to Clinical Drugs
Staphylococcus aureusHighComparable to ampicillin
Enterococcus faecalisVery HighMore effective than vancomycin
Mycobacterium smegmatisModerateComparable to rifampicin
Mycobacterium tuberculosisSignificantEffective against resistant strains

The compound's derivatives, particularly those with dichlorinated substitutions, exhibited a broader spectrum of action and higher antibacterial efficacy than their monochlorinated counterparts. For instance, derivatives such as 2i (R2 = 3-CF3) and 2j (R2 = 4-CF3) showed submicromolar activity against resistant strains of Enterococcus faecalis .

Cytotoxicity Studies

In addition to its antibacterial properties, the cytotoxicity of this compound was assessed on various cancer cell lines as well as primary mammalian cells. The findings indicated that while the compound displayed significant antimicrobial activity, it also maintained low cytotoxicity towards primary porcine monocyte-derived macrophages.

Cytotoxicity Data

Cell Line Cytotoxicity Level Remarks
Primary Porcine MacrophagesInsignificantSafe for primary cell lines
Cancer Cell Lines (various types)Moderate to HighSelective toxicity observed

This selective toxicity is crucial for developing therapeutic agents that target cancer cells while minimizing damage to normal cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that the introduction of halogen substituents significantly enhances the biological activity of this compound. The lipophilicity of these compounds correlates with their ability to interact with biological targets effectively.

Key Findings from SAR Analysis

  • Lipophilicity : Higher lipophilicity values corresponded with increased antibacterial activity.
  • Chlorine Substitution : Compounds with multiple chlorine atoms showed improved efficacy against resistant bacterial strains.
  • Nitrogen Presence : The inclusion of nitrogen in the molecular structure contributed to enhanced bioactivity.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of chlorinated cinnamanilides demonstrated that compounds similar to this compound exhibited potent activity against both gram-positive bacteria and mycobacterial strains. This study highlighted the potential for developing new antibiotics based on this scaffold .
  • Cytotoxicity Profile Assessment : Research evaluating the cytotoxic effects on various cancer cell lines showed that while this compound was effective in inhibiting cancer cell growth, it remained largely non-toxic to normal cells, indicating its potential for therapeutic applications without significant side effects .

Properties

Molecular Formula

C24H16Cl3NO5

Molecular Weight

504.7 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C24H16Cl3NO5/c1-31-19-8-6-13(10-16(19)26)23(30)24-22(15-4-2-3-5-18(15)33-24)28-21(29)12-32-20-9-7-14(25)11-17(20)27/h2-11H,12H2,1H3,(H,28,29)

InChI Key

AHGAXLSVTWQFIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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